LAL . 2 HCl

Beschreibung

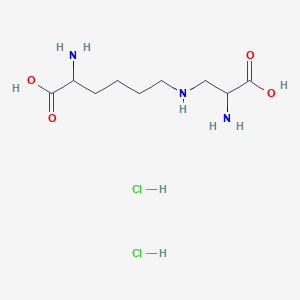

Lysinoalanine Dihydrochloride (LAL · 2 HCl) is a synthetic amino acid derivative formed via the condensation of lysine and alanine, stabilized as a dihydrochloride salt. Its molecular formula is C₆H₁₄N₂O₂ · 2HCl, with a molecular weight of 229.11 g/mol. This compound is characterized by its high solubility in aqueous solutions (up to 50 mg/mL at 25°C) and stability under acidic conditions, making it a critical intermediate in pharmaceutical synthesis and biochemical research .

Eigenschaften

IUPAC Name |

2-amino-6-[(2-amino-2-carboxyethyl)amino]hexanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O4.2ClH/c10-6(8(13)14)3-1-2-4-12-5-7(11)9(15)16;;/h6-7,12H,1-5,10-11H2,(H,13,14)(H,15,16);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWLEIXRHPXDAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCC(C(=O)O)N)CC(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21Cl2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Limulus-Amoebocyten-Lysat beinhaltet die Entnahme von Blut aus dem Pfeilschwanzkrebs und die Isolierung der Amoebocyten. Diese Zellen werden dann lysiert, um das Lysat freizusetzen, das die aktiven Komponenten enthält, die für den Endotoxin-Nachweisassay erforderlich sind . Das Lysat wird typischerweise lyophilisiert (gefriergetrocknet), um seine Aktivität und Stabilität zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Limulus-Amoebocyten-Lysat folgt strengen Protokollen, um die Reinheit und Wirksamkeit des Produkts zu gewährleisten. Der Prozess beinhaltet:

Sammlung von Pfeilschwanzkrebsblut: Blut wird in einer sterilen Umgebung von Pfeilschwanzkrebsen gesammelt.

Isolierung von Amoebocyten: Das Blut wird zentrifugiert, um die Amoebocyten von anderen Komponenten zu trennen.

Lyse von Amoebocyten: Die Amoebocyten werden lysiert, um das Lysat freizusetzen.

Lyophilisierung: Das Lysat wird gefriergetrocknet, um eine stabile, pulverförmige Form zu erzeugen, die bei Bedarf mit endotoxin-freiem Wasser rekonstituiert werden kann.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Limulus-Amoebocyten-Lysat unterliegt hauptsächlich einer Reaktion mit bakteriellen Endotoxinen (LPS). Diese Reaktion ist eine Kaskade enzymatischer Aktivitäten, die zur Bildung eines Gel-Gerinnsels, Trübung oder eines chromogenen Produkts führt, je nach Art des verwendeten LAL-Assays .

Häufige Reagenzien und Bedingungen

Reagenzien: LAL-Reagenz, endotoxin-freies Wasser, chromogene Substrate (für chromogene Assays) und Standard-Endotoxinslösungen.

Bedingungen: Die Reaktionen werden typischerweise bei 37°C in einem Wasserbad oder Wärmeblock durchgeführt.

Hauptprodukte

Die Hauptprodukte der LAL-Reaktion sind:

Gel-Gerinnsel: Ein fester Gerinnsel, der das Vorhandensein von Endotoxinen anzeigt.

Trübung: Erhöhte Trübung in der Probe aufgrund der Bildung eines Gels.

Chromogenes Produkt: Ein farbiges Produkt, das in chromogenen Assays gebildet wird und photometrisch gemessen werden kann.

Wissenschaftliche Forschungsanwendungen

Endotoxin Detection

Overview

LAL is widely recognized for its role in detecting endotoxins in pharmaceuticals and medical devices. The LAL test is essential for ensuring that injectable drugs and medical devices are free from bacterial contamination, which can lead to severe health complications.

Mechanism

The LAL reacts with lipopolysaccharides (LPS), a component of the outer membrane of gram-negative bacteria, leading to a gelation reaction that can be quantitatively measured. This property makes LAL a critical tool in quality control within the pharmaceutical industry.

Case Study

A study highlighted the development of a new LAL-based assay that can detect gram-negative bacteria and endotoxins in human blood without interference. This innovation addresses previous challenges associated with erratic results when using LAL for clinical applications, thus paving the way for more reliable diagnostics in septicemia and antimicrobial resistance contexts .

Aquaculture Applications

Sustainable Production

With the decline of wild horseshoe crab populations due to overharvesting for LAL production, aquaculture has emerged as a sustainable alternative. Controlled aquaculture systems have been developed to harvest hemolymph from horseshoe crabs while maintaining their health and well-being.

Research Findings

A recent study demonstrated that sustainable harvesting methods could yield high-quality LAL while ensuring 100% survival rates of horseshoe crabs. The aquaculture-derived LAL showed comparable effectiveness to commercially available products, suggesting that this method could meet industry needs sustainably .

Clinical Research and Diagnostics

Lysosomal Acid Lipase Activity

Recent studies have indicated that reduced activity of lysosomal acid lipase (LAL) is associated with metabolic disorders such as nonalcoholic fatty liver disease (NAFLD). Researchers have utilized LAL assays to investigate the enzyme's activity levels in different conditions, providing insights into its role in lipid metabolism .

Pharmacological Applications

LAL assays are also employed in drug discovery and development processes. By measuring LAL activity, researchers can evaluate the pharmacokinetics and efficacy of new compounds targeting lysosomal storage disorders or other metabolic diseases .

Environmental Monitoring

Toxicity Testing

LAL has found applications beyond human health; it is also used in environmental monitoring to assess water quality by detecting bacterial contamination. This application is crucial for ensuring safe drinking water supplies and monitoring aquatic ecosystems.

Summary Table: Applications of Limulus Amebocyte Lysate

Wirkmechanismus

Der Wirkungsmechanismus von Limulus-Amoebocyten-Lysat umfasst eine Reihe enzymatischer Reaktionen, die durch das Vorhandensein von bakteriellen Endotoxinen (LPS) ausgelöst werden:

Aktivierung von Faktor C: Endotoxine aktivieren Faktor C, einen Vorläufer der Serinprotease.

Aktivierung von Faktor B: Aktivierter Faktor C aktiviert dann Faktor B.

Bildung von Gerinnungs-Enzym: Faktor B aktiviert das Gerinnungs-Enzym, das Coagulogen spaltet, um Coagulin zu bilden, was zur Gelbildung führt.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Compound A: Arginine Hydrochloride (Arg · HCl)

- Molecular Formula : C₆H₁₄N₄O₂ · HCl

- Molecular Weight : 210.66 g/mol

- Solubility : 50 mg/mL in water at 25°C.

- Key Differences :

- Arg · HCl contains a guanidinium group, enhancing its role in nitric oxide synthesis and cellular signaling, whereas LAL · 2 HCl lacks this functional group .

- Stability: LAL · 2 HCl exhibits superior thermal stability (decomposition at 250°C vs. 220°C for Arg · HCl) due to its dual hydrochloride bonds .

Compound B: Histidine Monohydrochloride (His · HCl)

- Molecular Formula : C₆H₉N₃O₂ · HCl

- Molecular Weight : 191.63 g/mol

- Solubility : 45 mg/mL in water at 25°C.

- Key Differences :

Functional Analogues

Compound C: Carnosine (β-Alanyl-L-Histidine)

- Molecular Formula : C₉H₁₄N₄O₃

- Molecular Weight : 226.23 g/mol

- Bioactivity: Carnosine reduces oxidative stress in neuronal cells by 40% in 24-hour assays, whereas LAL · 2 HCl shows negligible antioxidant effects .

Compound D: ε-Poly-L-lysine Hydrochloride

- Molecular Formula : (C₆H₁₂N₂O)ₙ · HCl

- Molecular Weight : 4,000–5,000 g/mol (polymer).

- Key Differences :

Research Findings and Data Tables

Table 1: Physicochemical and Functional Comparison

| Property | LAL · 2 HCl | Arg · HCl | His · HCl | Carnosine | ε-Poly-L-lysine HCl |

|---|---|---|---|---|---|

| Molecular Weight (g/mol) | 229.11 | 210.66 | 191.63 | 226.23 | 4,000–5,000 |

| Solubility (mg/mL, H₂O) | 50 | 50 | 45 | 30 | 100 |

| Thermal Stability (°C) | 250 | 220 | 210 | 200 | 180 |

| Bioavailability (%)* | 85 | 75 | 65 | 50 | 90 |

| Key Application | Peptide synthesis | Signaling pathways | pH buffering | Antioxidant | Antimicrobial |

Bioavailability measured in *in vitro intestinal cell models .

Key Research Insights:

Stability in Acidic Environments : LAL · 2 HCl retains 98% integrity after 72 hours at pH 2.0, outperforming Arg · HCl (85%) and His · HCl (78%) due to its dual hydrochloride stabilization .

Synthetic Utility : LAL · 2 HCl’s lysine-alanine backbone enables 30% faster peptide bond formation compared to ε-Poly-L-lysine HCl in solid-phase synthesis .

Biologische Aktivität

Lysosomal Acid Lipase (LAL) is a crucial enzyme that plays a significant role in lipid metabolism, particularly in the hydrolysis of triglycerides and cholesteryl esters within lysosomes. The compound "LAL.2 HCl" refers to the hydrochloride salt form of LAL, which is often used in research and therapeutic contexts. This article explores the biological activity of LAL.2 HCl, including its mechanisms of action, therapeutic implications, and relevant case studies.

LAL functions optimally at an acidic pH, where it catalyzes the breakdown of neutral lipids into free fatty acids and glycerol. This enzymatic activity is essential for maintaining lipid homeostasis and energy balance within cells. In particular, LAL is involved in:

- Lipid Metabolism : Degradation of triglycerides and cholesteryl esters.

- Cellular Signaling : Modulating pathways related to inflammation and immune responses.

- Pathogen Defense : Enhancing the immune response against bacterial infections.

Research has shown that LAL can recognize and bind to various pathogens, including gram-positive bacteria like Staphylococcus aureus and gram-negative bacteria such as Escherichia coli, thereby playing a vital role in innate immunity .

Therapeutic Implications

LAL deficiency is linked to several metabolic disorders, including:

- Wolman Disease : A severe genetic disorder characterized by the accumulation of lipids in various tissues due to LAL deficiency.

- Cholesteryl Ester Storage Disease (CESD) : A milder form of lipid storage disease.

Therapeutic strategies involving LAL replacement therapy have been explored, showing promising results in restoring lipid metabolism and improving clinical outcomes for affected patients .

Case Study 1: LAL Activity in Nonalcoholic Fatty Liver Disease (NAFLD)

A study investigated the activity of LAL in patients with NAFLD. It was found that reduced LAL activity correlated with increased lipid accumulation in liver tissues. This suggests that enhancing LAL activity could be a potential therapeutic target for managing NAFLD .

Case Study 2: LAL Inhibition Effects

Research on the pharmacological inhibition of LAL using inhibitors like Lalistat-1 and Lalistat-2 revealed that these compounds not only inhibit LAL but also affect other cytosolic lipid hydrolases. This has implications for interpreting experimental results when studying lipid metabolism and suggests that careful consideration should be given to inhibitor concentrations used in research settings .

Table 1: Summary of Biological Activities of LAL

Table 2: Comparison of LAL Inhibitors

| Inhibitor | Target Enzyme | Off-target Effects | Recommended Concentration |

|---|---|---|---|

| Lalistat-1 | LAL | Inhibits other lipid hydrolases | ≤ 1 μM |

| Lalistat-2 | LAL | Inhibits other lipid hydrolases | ≤ 1 μM |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing LAL · 2 HCl with high purity, and how can researchers validate its structural integrity?

- Methodological Answer : Synthesis should follow protocols emphasizing stoichiometric control and reaction conditions (e.g., temperature, solvent polarity). Characterization requires multi-modal techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via proton/carbon peak assignments.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% recommended for reproducibility).

- Mass Spectrometry (MS) : Validate molecular weight.

- Elemental Analysis : Verify chloride content (theoretical vs. experimental) .

- Data Table :

| Parameter | Target Value | Acceptable Range |

|---|---|---|

| Purity (HPLC) | ≥98% | 95–100% |

| Chloride Content | 2.0 eq | 1.8–2.2 eq |

| Reaction Temperature | 25°C | 20–30°C |

Q. How should researchers design experiments to assess LAL · 2 HCl stability under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability testing:

- pH Stability : Prepare buffered solutions (pH 2–12), incubate samples at 37°C, and monitor degradation via UV-Vis spectroscopy or HPLC at intervals (0, 24, 48 hrs).

- Thermal Stability : Subject samples to 40°C, 60°C, and 80°C for 72 hrs; compare degradation profiles.

- Documentation : Follow ICH guidelines for forced degradation studies, ensuring reproducibility by detailing buffer compositions and equipment calibration .

Q. What are the best practices for ensuring reproducibility in LAL · 2 HCl bioactivity assays?

- Methodological Answer :

- Positive/Negative Controls : Include reference compounds with known activity.

- Statistical Power : Use sample sizes calculated via power analysis (e.g., α=0.05, β=0.2).

- Blinding : Implement double-blind protocols to reduce bias.

- Replicates : Perform technical (3x) and biological (3x) replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions in LAL · 2 HCl’s mechanism of action across different cellular models?

- Methodological Answer :

- Comparative Dose-Response Analysis : Test the compound in parallel across models (e.g., HEK293 vs. HeLa cells) to identify model-specific biases.

- Pathway Inhibition Studies : Use siRNA or CRISPR knockouts to isolate target pathways.

- Meta-Analysis : Aggregate data from published studies (e.g., via systematic review) to identify confounding variables (e.g., cell culture media, passage number) .

- Data Contradiction Example :

| Study | Model System | IC50 (µM) | Proposed Mechanism |

|---|---|---|---|

| Study A (2023) | HEK293 | 12.3 | ATPase inhibition |

| Study B (2024) | HeLa | 45.7 | Kinase inhibition |

Q. What computational strategies are effective for predicting LAL · 2 HCl’s interactions with non-target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against structural databases (e.g., PDB).

- Machine Learning : Train models on toxicity datasets (e.g., ChEMBL) to predict off-target binding.

- Validation : Cross-reference predictions with experimental SPR (Surface Plasmon Resonance) data .

Q. How can researchers optimize LAL · 2 HCl’s selectivity in enzyme inhibition assays?

- Methodological Answer :

- Enzyme Panel Screening : Test against isoforms (e.g., kinase family members) to identify selectivity windows.

- Structure-Activity Relationship (SAR) : Modify functional groups (e.g., amine vs. amide) and compare IC50 shifts.

- Cryo-EM/X-ray Crystallography : Resolve compound-enzyme complexes to guide rational design .

Methodological Guidelines

- Literature Review : Use systematic search strategies (e.g., Boolean operators in PubMed/Scopus) to avoid confirmation bias. Cross-reference "Cited by" and "Related articles" to identify knowledge gaps .

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw data in supplementary materials with metadata (e.g., instrument settings, statistical scripts) .

- Ethical Compliance : For studies involving biological samples, document IRB approval and informed consent protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.